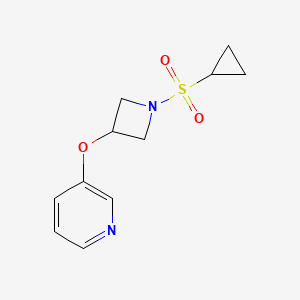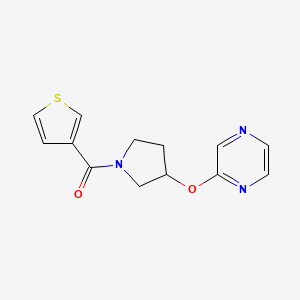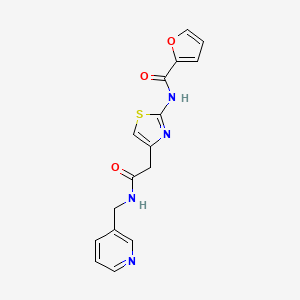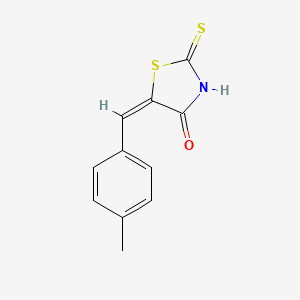
4-Bromo-3-fluorostyrene
Übersicht
Beschreibung
4-Bromo-3-fluorostyrene is a chemical compound with the CAS Number: 916814-07-8 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
4-Bromo-3-fluorostyrene is a liquid at room temperature . A related compound, poly(4-fluorostyrene), has been found to have good thermal stability and decreased leakage current .Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Compounds
4-Bromo-3-fluorostyrene has been utilized in the stereospecific preparation of fluorinated compounds. For example, high E/Z ratio 1-bromo-1-fluorostyrenes, prepared by isomerization, underwent Heck reactions to yield monofluorodienyl esters. These reactions highlight the compound's role in synthesizing complex fluorinated structures with potential applications in material science and pharmaceuticals (Jianjun Xu & D. Burton, 2004).
Polymer Chemistry
In polymer chemistry, 4-Bromo-3-fluorostyrene has been part of novel copolymers creation, especially when combined with ring-substituted 2-phenyl-1,1-dicyanoethylenes. This demonstrates its utility in adjusting the physical properties of polymers, such as glass transition temperature and decomposition behavior, by introducing fluorine atoms into the polymer backbone (G. Kharas et al., 2010).
Fluorinated Building Blocks
Another application involves the synthesis of α-fluoro-nitroalkenes, showcasing 4-Bromo-3-fluorostyrene's potential in creating fluorinated building blocks for organic synthesis. These building blocks are versatile in synthesizing various fluorinated products, highlighting the compound's importance in the development of new materials and chemicals with enhanced properties (Vladimir A. Motornov et al., 2017).
Advanced Material Applications
Research also extends to advanced materials, such as the development of bright emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks. This research underscores the role of 4-Bromo-3-fluorostyrene in fabricating nanomaterials with potential applications in optoelectronics and nanotechnology (Christoph S. Fischer, M. Baier, & S. Mecking, 2013).
Nanostructure Fabrication
Moreover, 4-Bromo-3-fluorostyrene has facilitated the fabrication of nanostructures, such as freestanding nanowire arrays, through soft-etch block copolymer templates. This application demonstrates the compound's significance in nanotechnology, particularly in creating nanostructured materials with unique properties for electronic and photonic devices (E. Crossland et al., 2006).
Safety and Hazards
Zukünftige Richtungen
A related compound, poly(4-fluorostyrene), has been used as a high-performance dielectric electret for organic field effect transistors (OFETs) and non-volatile memories . This suggests potential applications for 4-Bromo-3-fluorostyrene in the field of electronics.
Relevant Papers The search results included a paper on the synthesis and characterization of novel copolymers of 4-fluorostyrene , and a paper on the use of poly(4-fluorostyrene) as a high-performance dielectric electret . These papers could provide further insights into the properties and potential applications of 4-Bromo-3-fluorostyrene.
Wirkmechanismus
Mode of Action
The mode of action of 4-Bromo-3-fluorostyrene involves its interaction with other reactants in chemical reactions. For instance, styrene derivatives can participate in reactions such as nitration, bromination, and conversion from the nitro group to an amine . In these reactions, 4-Bromo-3-fluorostyrene can act as an electrophile, reacting with nucleophiles .
Result of Action
The result of the action of 4-Bromo-3-fluorostyrene is the formation of new compounds through chemical reactions. For example, it can participate in reactions such as nitration, bromination, and conversion from the nitro group to an amine, leading to the synthesis of new compounds .
Eigenschaften
IUPAC Name |
1-bromo-4-ethenyl-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRVXFZYXPTEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)
![{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid](/img/structure/B2630880.png)


![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)


![6-Methyl-2-[[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2630890.png)
